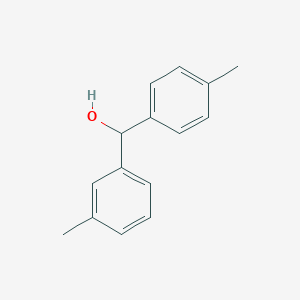

3,4'-Dimethylbenzhydrol

Overview

Description

3,4’-Dimethylbenzhydrol is a chemical compound with the molecular formula C15H16O . It is used as a laboratory chemical . The product is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Molecular Structure Analysis

The molecular structure of 3,4’-Dimethylbenzhydrol consists of 15 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight is 212.29 .Physical And Chemical Properties Analysis

3,4’-Dimethylbenzhydrol is a solid crystalline substance with a white appearance . It is not soluble in water . The product is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .Scientific Research Applications

Opioid Antagonist in Gastrointestinal Motility Disorders

3,4'-Dimethylbenzhydrol derivatives have been studied for their potential as opioid antagonists. Notably, LY246736, a compound within this class, demonstrated high affinity for opioid receptors and potent mu receptor antagonistic properties. It was found to be highly selective for peripheral receptors, suggesting its suitability for clinical investigations in gastrointestinal motility disorders (Zimmerman et al., 1994).

Agricultural and Horticultural Applications

In the context of agriculture and horticulture, 3,4-Dimethylpyrazole phosphate (DMPP), a closely related compound, has been identified as a nitrification inhibitor. DMPP has demonstrated several advantages over existing inhibitors, such as reducing nitrate leaching and potentially decreasing N2O emissions without negatively affecting CH4 oxidation in soil. It also contributes to improved crop yields and fertilizer efficiency (Zerulla et al., 2001).

Photogeneration of Hydrogen from Water

Research has also explored the use of 3,4'-Dimethylbenzhydrol derivatives in the photogeneration of hydrogen from water. A study involving a complex containing dimethylglyoximate and 3,4'-Dimethylbenzhydrol showed potential in hydrogen production using visible light, which could have implications for sustainable energy solutions (Pingwu Du et al., 2008).

Biodegradation of Phenolic Mixtures

In environmental sciences, the biodegradation of phenolic mixtures including 3,4-Dimethylphenol was investigated. This study offered insights into the modeling of phenolic mixture biodegradation, which is crucial for addressing industrial effluents containing substituted phenols (Tomei & Annesini, 2008).

Nonlinear Optical Absorption

A novel chalcone derivative compound related to 3,4'-Dimethylbenzhydrol demonstrated significant nonlinear optical absorption, indicating potential applications in optical devices such as optical limiters (Rahulan et al., 2014).

Safety And Hazards

3,4’-Dimethylbenzhydrol is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of inhalation, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water .

properties

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLKWQHXVGPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374375 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dimethylbenzhydrol | |

CAS RN |

13389-73-6 | |

| Record name | 3,4'-Dimethylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

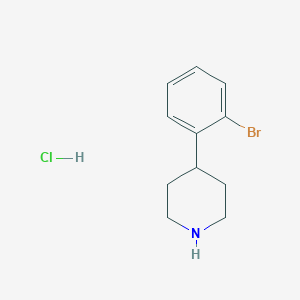

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)